molecular formula C15H13FN4O4S B15004262 N-(1,3'-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(1,3'-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B15004262
M. Wt: 364.4 g/mol
InChI Key: HFBOZKBLWZCBIT-UHFFFAOYSA-N
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Description

N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their unique structural features, which include a spirocyclic framework that imparts significant biological activity. The presence of the indole nucleus, along with the thiadiazole ring, makes this compound a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-fluoro-2-oxindole with a thiadiazole derivative in the presence of a suitable catalyst can lead to the formation of the spirocyclic structure . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) can be employed for purification .

Chemical Reactions Analysis

Types of Reactions

N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-oxindole derivatives: Known for their α-glucosidase inhibitory activity.

    Spirooxindole derivatives: Exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.

Uniqueness

N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide stands out due to its unique spirocyclic structure, which imparts distinct biological activities. The combination of the indole and thiadiazole rings enhances its potential as a versatile pharmacophore.

Properties

Molecular Formula

C15H13FN4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1',4-diacetyl-5'-fluoro-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C15H13FN4O4S/c1-7(21)17-14-18-20(9(3)23)15(25-14)11-6-10(16)4-5-12(11)19(8(2)22)13(15)24/h4-6H,1-3H3,(H,17,18,21)

InChI Key

HFBOZKBLWZCBIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)F)N(C2=O)C(=O)C)C(=O)C

Origin of Product

United States

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